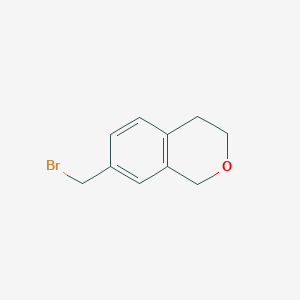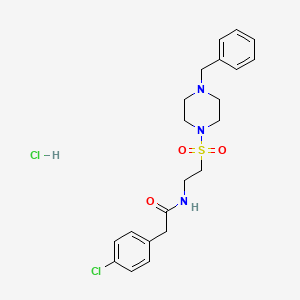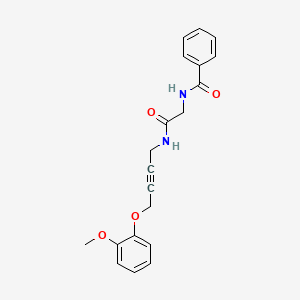
N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that can be associated with the field of nicotinamide derivatives. Nicotinamide, also known as nicotinic acid amide, is a form of vitamin B3 and is a precursor to NAD+/NADH, which plays essential roles in energy metabolism and enzyme function within cells. The compound is not directly discussed in the provided papers, but its structure suggests it is a modified nicotinamide with additional rings that may affect its biological activity and physical properties.
Synthesis Analysis
The synthesis of nicotinamide derivatives can involve methylation and oxidation reactions. For instance, N1-methyl-4-pyridone-3-carboxamide is synthesized from N1-methylnicotinamide, catalyzed by a soluble enzyme system present in the liver, with the oxidation occurring in the absence of molecular oxygen, indicating that the oxygen introduced into the substrate is derived from H2O . Similarly, N-methyl-nicotinamide chloride can be oxidized by an enzyme present in rabbit liver to the amide of N-methyl-2-pyridone-5-carboxylic acid . These processes could provide insights into the potential synthetic pathways for N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, although the specific synthesis details for this compound are not provided.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. Multicomponent crystals of nicotinamide with various nitrogen heterocycle-containing aromatic dicarboxylic acids have been synthesized, showing the importance of supramolecular synthons and hydrates in the stabilization of these crystals . The structure-activity relationship for small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT) has been studied, revealing that the binding orientation of the analogues to the NNMT substrate-binding site is essential for activity . This suggests that the molecular structure of N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would be critical in determining its interaction with biological targets.
Chemical Reactions Analysis
Nicotinamide and its derivatives undergo various chemical reactions, including methylation and oxidation, which are essential for their biological functions and metabolism. The oxidation of N-methyl-nicotinamide to N-methyl-2-pyridone-5-carboxamide is one such reaction . The chemical reactions involving N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would likely be influenced by the additional functional groups present in its structure, which could affect its reactivity and interaction with enzymes such as NNMT.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structures. For example, the simultaneous micro-determination of nicotinamide and its major metabolites by high-performance liquid chromatography indicates the importance of analytical methods in understanding these properties . The correlation between niacin equivalent intake and urinary excretion of its metabolites also highlights the role of these compounds in human metabolism . The physical and chemical properties of N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, such as solubility, stability, and reactivity, would be essential for its potential therapeutic applications and could be inferred from studies on similar compounds.
Propriétés
IUPAC Name |
N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(18-10-12-3-7-20-8-4-12)14-2-1-6-17-16(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNGDOXHCNRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)
![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3001471.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)



![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)


![5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3001490.png)